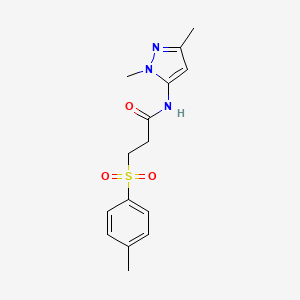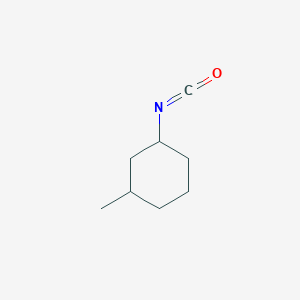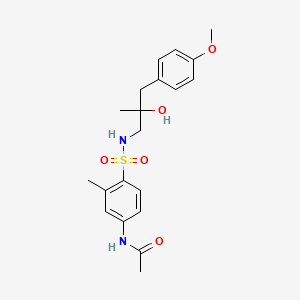
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate is a useful research compound. Its molecular formula is C8H11BLiNO5 and its molecular weight is 218.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Energy Storage Applications Lithium compounds, such as Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)trihydroxyborate, have become essential in modern energy storage devices, primarily due to their exceptional properties when used as cathode material in rechargeable batteries. The importance of lithium in energy storage has grown significantly, with continuous research focusing on improving the extraction, separation, and recovery processes from various resources like minerals and brine to meet the increasing demand. This research includes exploring sustainable methods for lithium exploitation and understanding the mineralogical aspects of lithium resources (Choubey et al., 2016).
Electrochemical Applications Lithium-containing NASICON-structured materials, related to this compound, are studied for their promising applications in solid-state Li-ion conductors in electrochemical energy storage devices. Research on Li-NASICON materials has analyzed over 300 research articles to understand the relationship between composition, structure, and conductivity. These materials show potential for high conductivity and are crucial for the development of energy storage devices (Rossbach et al., 2018).
Agricultural Biofortification Studies on the agronomic biofortification of crops like soybeans with lithium sources show the potential of lithium in increasing the average productivity, especially in soils that are naturally poor in nutrients. However, the research indicates that high doses of lithium can be harmful to the germination of seeds, suggesting that careful management of lithium levels is necessary for its beneficial effects in agriculture (Ribeiro et al., 2019).
Environmental Toxicity and Remediation The non-essential metal Lithium, and its compounds, pose a significant matter for researchers focusing on trace metals and environmental toxicity, especially in plants. Although Lithium's essentiality in plants and its role are not entirely clear, its adverse effects, depending on its concentration in the growth medium, are a subject of considerable research. The research highlights the importance of understanding Lithium's toxicity and finding sustainable solutions to minimize its entry from sources like batteries into the soil and food chain (Shahzad et al., 2016).
特性
IUPAC Name |
lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-trihydroxyboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BNO5.Li/c11-9(12,13)7-3-1-2-6(10-7)8-14-4-5-15-8;/h1-3,8,11-13H,4-5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFQULBLXJYPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BLiNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)
![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)


![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)
![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)

![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)



